molecular formula C12H17NO5 B13748735 4-aminophenyl alpha-L-fucoside CAS No. 42935-25-1

4-aminophenyl alpha-L-fucoside

Cat. No.: B13748735
CAS No.: 42935-25-1
M. Wt: 255.27 g/mol
InChI Key: CITVZWPAGDTXQI-SQKFTNEHSA-N
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Description

4-aminophenyl alpha-L-fucoside is a chemical compound that belongs to the class of alpha-L-fucosides. These compounds are characterized by the presence of an alpha-L-fucose moiety linked to another molecule. In this case, the fucose is linked to a 4-aminophenyl group. Alpha-L-fucosides are known for their roles in various biological processes, including cell-cell recognition and signaling .

Preparation Methods

The synthesis of 4-aminophenyl alpha-L-fucoside can be achieved through several methods. One common approach involves the enzymatic synthesis using alpha-L-fucosidases. These enzymes catalyze the transfer of fucosyl residues to acceptor molecules, such as 4-aminophenyl groups . The reaction conditions typically involve mild temperatures and neutral pH to ensure the stability of both the enzyme and the product.

Industrial production methods for this compound may involve chemical synthesis routes. These routes often include the protection of functional groups, glycosylation reactions, and subsequent deprotection steps. The choice of solvents, catalysts, and protecting groups can significantly influence the yield and purity of the final product .

Chemical Reactions Analysis

4-aminophenyl alpha-L-fucoside undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-aminophenyl alpha-L-fucoside involves its interaction with specific molecular targets, such as enzymes and receptors. The fucose moiety can bind to fucose-specific lectins, influencing cell signaling pathways. Additionally, the amino group can form hydrogen bonds and other interactions with target molecules, modulating their activity .

Comparison with Similar Compounds

4-aminophenyl alpha-L-fucoside can be compared with other alpha-L-fucosides, such as:

The uniqueness of this compound lies in its amino group, which allows for specific interactions and modifications that are not possible with other alpha-L-fucosides.

Properties

42935-25-1

Molecular Formula

C12H17NO5

Molecular Weight

255.27 g/mol

IUPAC Name

(2S,3S,4R,5S,6S)-2-(4-aminophenoxy)-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C12H17NO5/c1-6-9(14)10(15)11(16)12(17-6)18-8-4-2-7(13)3-5-8/h2-6,9-12,14-16H,13H2,1H3/t6-,9+,10+,11-,12-/m0/s1

InChI Key

CITVZWPAGDTXQI-SQKFTNEHSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)OC2=CC=C(C=C2)N)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC=C(C=C2)N)O)O)O

Origin of Product

United States

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